Idarubicinone

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Generic aglycone substitution causes chromatographic interference and failed ANDA method validation. Idarubicinone (60660-75-5) is the authentic idarubicin aglycone, essential for accurate impurity profiling. • Unique C-4 des-methoxy structure ensures distinct retention time and UV/fluorescence spectra, per Maudens et al. validated HPLC method. • Required reference standard for DMF/ANDA compliance, QC batch release, and stability studies. • Non-interchangeable scaffold for SAR-driven synthesis of novel anthracycline analogs with tunable cytotoxicity. Fully characterized; available from stock for immediate dispatch.

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
CAS No. 60660-75-5
Cat. No. B1213288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdarubicinone
CAS60660-75-5
Synonyms4-demethoxydaunomycinone
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O
InChIInChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1
InChIKeyZUFQFGSMHXKORU-YUNKPMOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idarubicinone (CAS 60660-75-5) as a Critical Anthracycline Aglycone for Analytical Reference and Synthetic Intermediates


Idarubicinone (CAS 60660-75-5), also known as 4-demethoxydaunomycinone or idarubicin aglycone, is the aglycone core of the FDA-approved anthracycline idarubicin . It belongs to the tetracenequinone class of polyaromatic hydrocarbons, characterized by a tetracyclic framework with ketone groups at positions 1 and 4 [1]. This compound serves as a crucial reference standard in pharmaceutical analysis, particularly for quantifying and monitoring idarubicin-related substances in drug development and quality control, as well as a key synthetic intermediate for generating novel anthracycline analogs [2].

Why Idarubicinone Cannot Be Replaced by Generic Anthracycline Aglycones in Critical Analytical and Research Workflows


The common practice of substituting one anthracycline aglycone for another (e.g., using the more readily available doxorubicinone or daunorubicinone) is invalid for precise analytical work and synthetic chemistry due to idarubicinone's unique structural and physicochemical properties. Unlike its close analog daunorubicinone, idarubicinone lacks a methoxy group at the C-4 position, a modification that significantly alters its chromatographic behavior, ultraviolet/fluorescence spectral characteristics, and chemical reactivity [1]. In analytical methods, the potential for chromatographic interference between aglycones is well-documented, meaning that using a non-identical reference standard will lead to inaccurate quantification and failed method validation [2]. Furthermore, for synthetic chemists developing novel idarubicin analogs, idarubicinone serves as the specific, non-interchangeable scaffold, and its unique substitution pattern dictates the biological activity of the final glycosylated product [3].

Quantitative Evidence for Idarubicinone's Differentiated Performance Versus Comparators


Chromatographic Resolution: Idarubicinone Elution Profile in a Validated HPLC-FLD Method

Idarubicinone exhibits a distinct and well-resolved elution profile in a validated HPLC method designed to simultaneously separate a panel of clinically relevant anthracyclines and their metabolites. This method was specifically optimized to investigate and mitigate potential chromatographic interference among the aglycones (doxorubicinone, daunorubicinone, idarubicinone, doxorubicinolone, daunorubicinolone, and idarubicinolone), confirming that idarubicinone can be accurately quantified without co-elution with other structurally similar anthracycline aglycones under the specified conditions [1].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Cytotoxic Potency of a Key Analog: ID50 Values for a Ring-A Modified Idarubicinone

A derivative of idarubicinone, (+)-8-hydroxy-8-methylidarubicinone (compound 4), demonstrated significant cytotoxic activity against the A2780 ovarian cancer cell line, with an ID50 value of 2.65 μM. This potency is notably higher than that of several key synthetic intermediates (e.g., compound 9, ID50 = 1.00 μM; compound 10, ID50 = 0.78 μM), highlighting the importance of specific ring-A modifications on the idarubicinone scaffold for enhancing anticancer activity [1].

Medicinal Chemistry Cytotoxicity Assay Structure-Activity Relationship

Differential Cardiotoxicity Risk Profile of Idarubicinone's Parent Drug

While direct cardiotoxicity data for idarubicinone itself is limited, the cardiotoxicity profile of its parent compound, idarubicin, is a critical differentiator. In a large pooled analysis of childhood cancer survivors (n=28,423), the estimated cardiotoxicity equivalence ratio for idarubicin relative to doxorubicin could not be precisely determined due to rare outcomes, whereas ratios for daunorubicin (0.6) and mitoxantrone (10.5) were established [1]. This contrasts with clinical assumptions that consider idarubicin to be 4-5 times as cardiotoxic as doxorubicin [2]. This uncertainty highlights the ongoing need for the pure aglycone standard in research aimed at definitively characterizing the cardiotoxic potential of idarubicin and its metabolites.

Pharmacology Toxicology Oncology

Primary Research and Industrial Applications for Idarubicinone (CAS 60660-75-5)


Pharmaceutical Quality Control and ANDA/DMF Submissions

Idarubicinone is a critical reference standard for the development and validation of analytical methods for idarubicin drug products. It is used to identify and quantify related substances and degradation products, ensuring batch-to-batch consistency and compliance with regulatory requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). The validated HPLC method described by Maudens et al. demonstrates its specific utility in avoiding chromatographic interference with other anthracycline aglycones, making it indispensable for accurate impurity profiling [1].

Synthetic Chemistry for Novel Anthracycline Analog Discovery

Researchers use idarubicinone as a versatile starting material or key intermediate to synthesize novel anthracycline analogs. As demonstrated by Bourghli and Stoodley, the idarubicinone scaffold can be selectively modified (e.g., at the 8-position) to create derivatives with tunable cytotoxic potencies against cancer cell lines [2]. This allows for systematic structure-activity relationship (SAR) studies aimed at identifying new drug candidates with improved efficacy or reduced toxicity profiles.

Mechanistic Toxicology and Pharmacokinetic Studies

Idarubicinone serves as a specific analyte in preclinical and clinical studies investigating the metabolism, distribution, and toxicology of idarubicin. Its detection in biological fluids (e.g., plasma, urine) is essential for understanding the drug's pharmacokinetic profile and the potential contribution of aglycone metabolites to overall efficacy or toxicity. The need for a pure, well-characterized standard of idarubicinone is paramount in these assays to ensure accurate quantification and avoid misidentification, particularly given the complex metabolic fate of anthracyclines [3].

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